2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is a complex organic compound with a unique structure that combines a pyrimidine ring, a bromophenyl group, and an ethenylbenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylpyrimidine precursor, followed by the introduction of the ethenylbenzyl ether group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is unique due to its combination of a pyrimidine ring with a bromophenyl group and an ethenylbenzyl ether moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H19BrN2O2 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H19BrN2O2/c1-2-17-3-5-18(6-4-17)15-30-21-11-12-22(24(29)13-21)25-23(14-27-16-28-25)19-7-9-20(26)10-8-19/h2-14,16,29H,1,15H2 |
InChI Key |
GYIUWSDMXGUJJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.